molecular formula C22H15FN2O4S B306254 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B306254
M. Wt: 422.4 g/mol
InChI Key: WGZOVOKXNKSZTR-PNVGRYOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as FFA4 agonist, is a chemical compound that has gained significant attention in recent years. It is a potential therapeutic target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Mechanism of Action

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist exerts its pharmacological effects by activating the free fatty acid receptor 4 (this compound), also known as GPR120. This compound is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation by this compound agonist, this compound stimulates the production of intracellular signaling molecules, such as cAMP and Ca2+, leading to downstream effects on glucose and lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
This compound agonist has been shown to have several biochemical and physiological effects. It increases insulin sensitivity by enhancing glucose uptake and utilization in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. This compound agonist also improves lipid metabolism by reducing circulating triglycerides and increasing high-density lipoprotein (HDL) cholesterol levels. Moreover, this compound agonist has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Advantages and Limitations for Lab Experiments

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has several advantages for lab experiments. It is a selective and potent agonist for this compound, which allows for specific modulation of this compound signaling pathways. This compound agonist is also stable and soluble in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, this compound agonist has some limitations, such as its relatively short half-life and potential off-target effects. These factors need to be considered when designing experiments using this compound agonist.

Future Directions

There are several future directions for research on 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist. One direction is to investigate the effects of this compound agonist on other metabolic pathways, such as mitochondrial function and autophagy. Another direction is to explore the potential of this compound agonist as a therapeutic target for other diseases, such as neurodegenerative disorders and cancer. Moreover, the development of novel this compound agonists with improved pharmacokinetic properties and reduced off-target effects could lead to more effective treatments for metabolic disorders.

Synthesis Methods

The synthesis of 4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist involves several steps, including the preparation of the starting materials, condensation reaction, and purification. The starting materials, such as 3-fluorophenylacetic acid, 4-aminobenzoic acid, and 2-methyl-4-thiazolidinone, are reacted in the presence of a suitable condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), to form the desired product. The reaction mixture is then purified by column chromatography to obtain pure this compound agonist.

Scientific Research Applications

4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation in animal models of type 2 diabetes and obesity. Moreover, this compound agonist has been demonstrated to regulate lipid metabolism, promote adipocyte differentiation, and modulate immune responses. These findings suggest that this compound agonist could be a promising drug candidate for the treatment of metabolic disorders.

properties

Molecular Formula

C22H15FN2O4S

Molecular Weight

422.4 g/mol

IUPAC Name

4-[[(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C22H15FN2O4S/c1-25-20(26)19(30-22(25)24-16-7-5-13(6-8-16)21(27)28)12-17-9-10-18(29-17)14-3-2-4-15(23)11-14/h2-12H,1H3,(H,27,28)/b19-12-,24-22?

InChI Key

WGZOVOKXNKSZTR-PNVGRYOSSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.